
3-(Bromomethyl)-2-chloro-5-fluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-2-chloro-5-fluoropyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromomethyl, chloro, and fluoro groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-chloro-5-fluoropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the bromination of a suitable pyridine precursor, followed by chlorination and fluorination under controlled conditions. For example, a pyridine derivative can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The chlorination step can be achieved using thionyl chloride or phosphorus pentachloride, while the fluorination can be carried out using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-2-chloro-5-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Electrophilic Aromatic Substitution: The chloro and fluoro substituents can direct electrophilic substitution reactions to specific positions on the pyridine ring.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation in the presence of Lewis acids.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and hydrogenated pyridine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-(Bromomethyl)-2-chloro-5-fluoropyridine has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of antimicrobial and anticancer agents.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anti-inflammatory drugs.
Industry: The compound is used in the production of agrochemicals, dyes, and materials with specific electronic properties.
作用機序
The mechanism of action of 3-(Bromomethyl)-2-chloro-5-fluoropyridine involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cytotoxic effects. The chloro and fluoro substituents can enhance the compound’s lipophilicity and membrane permeability, facilitating its uptake by cells and increasing its bioavailability.
類似化合物との比較
Similar Compounds
- 3-(Bromomethyl)-2-chloropyridine
- 3-(Bromomethyl)-5-fluoropyridine
- 2-Chloro-5-fluoropyridine
Uniqueness
3-(Bromomethyl)-2-chloro-5-fluoropyridine is unique due to the presence of all three substituents (bromomethyl, chloro, and fluoro) on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making the compound highly reactive and versatile in various chemical transformations. The presence of the fluoro group, in particular, can significantly influence the compound’s reactivity and biological activity compared to its non-fluorinated analogs.
特性
分子式 |
C6H4BrClFN |
|---|---|
分子量 |
224.46 g/mol |
IUPAC名 |
3-(bromomethyl)-2-chloro-5-fluoropyridine |
InChI |
InChI=1S/C6H4BrClFN/c7-2-4-1-5(9)3-10-6(4)8/h1,3H,2H2 |
InChIキー |
KQYJRGWGMAEMJL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1CBr)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


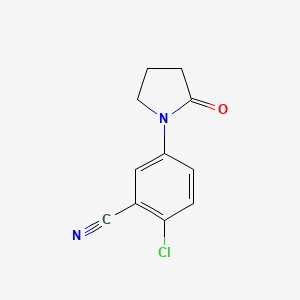
![methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate](/img/structure/B12437395.png)
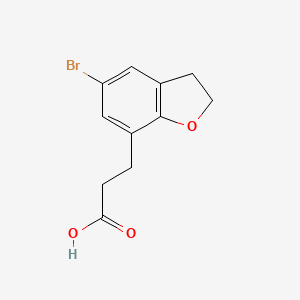

![[3,3'-Bipyridine]-4,4'-diol](/img/structure/B12437426.png)
![(1R,10S,11R)-13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one](/img/structure/B12437429.png)
![(2Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-{4-[(1E)-2-{[2-(4-hydroxyphenyl)ethyl]carbamoyl}eth-1-en-1-yl]-2-methoxyphenoxy}prop-2-enamide](/img/structure/B12437436.png)
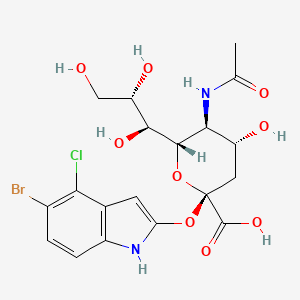
![tert-butyl 3-chloro-7-isopropyl-5H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B12437440.png)

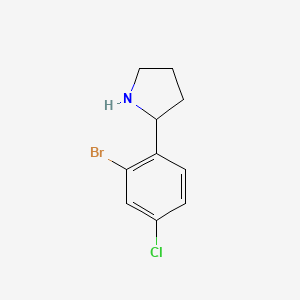
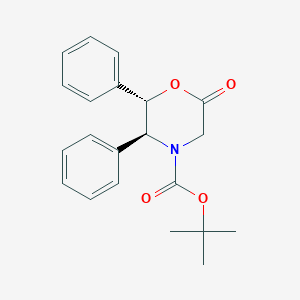

![N-methoxy-1-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanimine](/img/structure/B12437475.png)
